molecular formula C12H7NO5S B6399395 2-(5-Formylthiophen-3-yl)-4-nitrobenzoic acid CAS No. 1261961-85-6

2-(5-Formylthiophen-3-yl)-4-nitrobenzoic acid

Cat. No.: B6399395
CAS No.: 1261961-85-6
M. Wt: 277.25 g/mol
InChI Key: BZKOLYXJVLQAIP-UHFFFAOYSA-N
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Description

2-(5-Formylthiophen-3-yl)-4-nitrobenzoic acid is an organic compound that features both a thiophene ring and a benzoic acid moiety The presence of a formyl group on the thiophene ring and a nitro group on the benzoic acid ring makes this compound particularly interesting for various chemical reactions and applications

Properties

IUPAC Name

2-(5-formylthiophen-3-yl)-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO5S/c14-5-9-3-7(6-19-9)11-4-8(13(17)18)1-2-10(11)12(15)16/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKOLYXJVLQAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=CSC(=C2)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689491
Record name 2-(5-Formylthiophen-3-yl)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-85-6
Record name 2-(5-Formylthiophen-3-yl)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Formylthiophen-3-yl)-4-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring, followed by the introduction of the formyl group through a Vilsmeier-Haack reaction. The nitrobenzoic acid moiety can be introduced via nitration of benzoic acid, followed by coupling with the thiophene derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: 2-(5-Carboxythiophen-3-yl)-4-nitrobenzoic acid.

    Reduction: 2-(5-Formylthiophen-3-yl)-4-aminobenzoic acid.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2-(5-Formylthiophen-3-yl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential in drug development due to its unique functional groups.

    Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(5-Formylthiophen-3-yl)-4-nitrobenzoic acid depends on its application. In chemical reactions, the formyl and nitro groups are key reactive sites. The formyl group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction or substitution. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

  • 2-(5-Formylthiophen-3-yl)-benzoic acid
  • 2-(5-Formylthiophen-3-yl)-4-aminobenzoic acid
  • 2-(5-Carboxythiophen-3-yl)-4-nitrobenzoic acid

Uniqueness: 2-(5-Formylthiophen-3-yl)-4-nitrobenzoic acid is unique due to the presence of both a formyl group and a nitro group, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups in a single molecule allows for versatile chemical transformations and makes it a valuable compound in various fields of research.

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